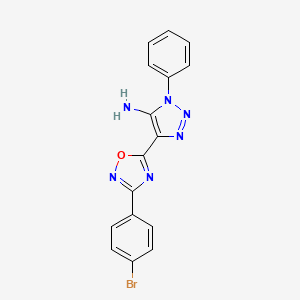

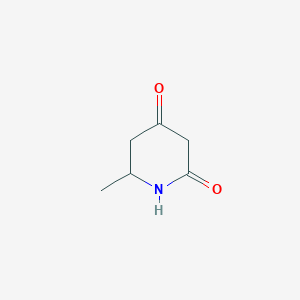

![molecular formula C21H16BrN3O B2518379 9-溴-2-苯基-5-(吡啶-3-基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪 CAS No. 627889-49-0](/img/structure/B2518379.png)

9-溴-2-苯基-5-(吡啶-3-基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" is a chemical structure that is likely to be related to the family of antipyrine derivatives, which are known for their diverse pharmacological activities. The papers provided discuss similar compounds with bromine substituents and complex heterocyclic systems, which are characteristic of this class of compounds. These structures are of interest due to their potential intermolecular interactions and the stability conferred by their crystalline forms .

Synthesis Analysis

The synthesis of related antipyrine-like derivatives involves the formation of complex heterocycles, often through cyclization reactions. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has been achieved with good yields and involves the use of X-ray structure characterization to confirm the molecular structure . Similarly, the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines is accomplished through thermal decarbonylation of precursor compounds, which leads to novel structures as confirmed by X-ray crystallography . These methods suggest that the synthesis of the compound would also involve strategic cyclization and structural confirmation steps.

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The compounds discussed in the papers exhibit crystallization in the monoclinic P21/c space group and feature intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure . The molecular structure is further analyzed using Hirshfeld surface analysis and DFT calculations, which help in understanding the nature of intermolecular interactions and the energy contributions of different molecular assemblies .

Chemical Reactions Analysis

The chemical reactivity of antipyrine derivatives is influenced by the presence of substituents and the nature of the heterocyclic system. The papers describe the formation of compounds through reactions involving decarbonylation and the interaction with amines . These reactions are typically carried out under controlled conditions, such as room temperature, and can yield products with high specificity. The proposed mechanisms for these transformations are often investigated using computational methods like ab initio and DFT calculations to gain insights into the reaction pathways and intermediate species .

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine, and the formation of hydrogen bonds contribute to the stability and solubility of these compounds. The crystalline form of these compounds, as well as their spectroscopic characteristics, are indicative of their purity and are essential for their characterization . The solid-state structures, as analyzed through Hirshfeld surface analysis, reveal the importance of hydrogen bonding and electrostatic interactions in the overall stability of the molecular sheets .

科学研究应用

抗菌和抗炎应用

一项关于1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪的螺环衍生物的研究,包括与9-溴-2-苯基-5-(吡啶-3-基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪结构相关的化合物,显示出对金黄色葡萄球菌ATCC 43300具有显著的抗菌活性。此外,这些化合物显示出优于参考药物双氯芬酸的抗炎效果,同时具有高抗氧化活性,表明它们有潜力发展成新型治疗剂(Mandzyuk et al., 2020)。

杀螺活性

对二氢吡唑并[1,5-c][1,3]苯并噁嗪衍生物的研究还在螺虫毒性测定中展示出有希望的结果。这些化合物对某些物种显示出有效作用,暗示了在控制某些害虫或传播疾病的软体动物种群中的潜在应用(Nawwar et al., 1993)。

抗肿瘤和抗炎活性

另一项研究专注于合成5-[4-(2-芳基-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪-5-基)苯基亚甲基]-1,3-噻唑啉-4-酮,揭示了其既具有抗肿瘤又具有抗炎活性。这些发现突显了该化合物的多功能性和作为开发癌症和与炎症相关疾病新治疗基础的潜力(Horishny et al., 2020)。

作用机制

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

9-bromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c22-16-8-9-20-17(11-16)19-12-18(14-5-2-1-3-6-14)24-25(19)21(26-20)15-7-4-10-23-13-15/h1-11,13,19,21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBMGNIMSNVMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

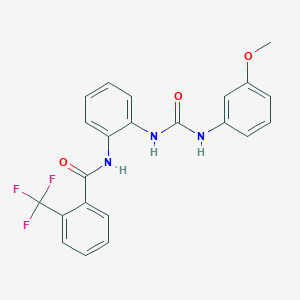

![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)

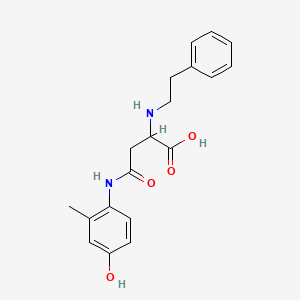

![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)

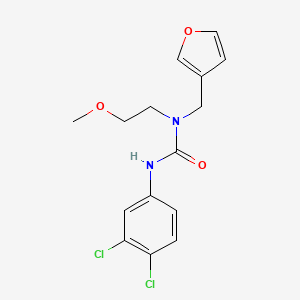

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)

![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)

![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)